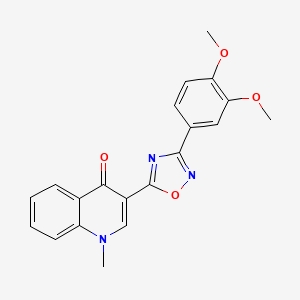
4-(Butoxycarbonyl)phenyl 4-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Butoxycarbonyl)phenyl 4-chlorobenzoate (BCPC) is a synthetic compound of the phenyl benzoate family that is used in a variety of scientific research applications. It is a colorless crystalline solid with a molecular weight of 310.9 g/mol and a melting point of 69-71°C. BCPC is soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethyl formamide (DMF), and acetone. This compound has a variety of applications in scientific research, such as synthesis, biochemistry, and physiology.
Aplicaciones Científicas De Investigación
Synthesis and Polymerization
- Polymer Precursor: A study by Ueda and Yoneda (1995) discusses the synthesis of Poly[2-(tert-butoxycarbonyl)-1,4-phenylene], a polymer soluble in several solvents. This polymer can be converted into poly(p-phenylene) through saponification and decarboxylation processes, indicating its potential as a polymer precursor (Ueda & Yoneda, 1995).
Liquid Crystals and Mesogenic Properties
- Liquid-Crystalline Polymorphism: A study on the synthesis and liquid-crystalline characterization of azobenzene derivatives, including compounds similar to 4-(Butoxycarbonyl)phenyl 4-chlorobenzoate, has been conducted by Podruczna et al. (2014). The research indicates the influence of terminal groups on liquid-crystalline polymorphism, relevant in designing novel liquid crystals (Podruczna et al., 2014).
- Liquid Crystal Synthesis: Thaker et al. (2012) synthesized new mesogenic series involving compounds with structures similar to 4-(Butoxycarbonyl)phenyl 4-chlorobenzoate, exploring their liquid crystalline properties. These compounds exhibited various mesophases, contributing to the understanding of liquid crystal behavior (Thaker et al., 2012).
Catalysis and Reactions
- Catalyst Development: In a study by Maegerlein et al. (2002), the alkoxycarbonylation of aryl chlorides using chelating ferrocenylphosphines was investigated, which includes reactions relevant to compounds like 4-(Butoxycarbonyl)phenyl 4-chlorobenzoate. This research helps in developing new palladium catalysts for specific organic reactions (Maegerlein et al., 2002).
Chromatographic Applications
- Chromatographic Stationary Phase: Zhen Yun-feng (2002) described the use of cellulose tris(4-chlorobenzoate) as a chromatographic stationary phase. This study provides insights into the role of functional groups in chromatographic separation, which can be extrapolated to similar compounds like 4-(Butoxycarbonyl)phenyl 4-chlorobenzoate (Zhen Yun-feng, 2002).
Environmental Biodegradation
- Degradation by Pseudomonas: A paper by Klages and Lingens (1980) discusses the biodegradation of 4-chlorobenzoic acid by Pseudomonas sp., which is relevant in understanding the environmental fate of related compounds like 4-(Butoxycarbonyl)phenyl 4-chlorobenzoate (Klages & Lingens, 1980).
Propiedades
IUPAC Name |
butyl 4-(4-chlorobenzoyl)oxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClO4/c1-2-3-12-22-17(20)13-6-10-16(11-7-13)23-18(21)14-4-8-15(19)9-5-14/h4-11H,2-3,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNLSVJCIIEDOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(1S)-1-Azidoethyl]-1-benzothiophene](/img/structure/B2438123.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-nitrobenzamide](/img/structure/B2438124.png)




![N-(4-(trifluoromethoxy)benzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2438134.png)


![N-(4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B2438137.png)
![4-acetyl-5-(p-tolyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2438138.png)
![6-chloro-2-fluoro-N-[1-(2-methylpropyl)-1H-pyrazol-4-yl]pyridine-3-sulfonamide](/img/structure/B2438139.png)
